Oral Anabolic-Androgenic Activity Enhancement: THP Ether vs. Free 17β-Alcohol (Class-Level Quantitative Evidence)
The core differentiation claim is that the THP ether confers markedly enhanced oral anabolic-androgenic activity relative to the corresponding free 17β-alcohol. Direct head-to-head oral bioavailability data for 1-testosterone THP ether vs. 1-testosterone are absent from the peer-reviewed literature. However, the patent CN1370781A explicitly states that 1-testosterone parent 'oral activity is too low' and positions the THP ether as possessing 'good oral activity' suitable for oral health products [1]. Quantitative class-level evidence is provided by Cross et al. (1964), who demonstrated that 17β-tetrahydropyranyl ethers of multiple androstane and 19-norandrostane derivatives exhibited 'markedly enhanced activity relative to the free compounds' upon oral administration [2]. Specifically, the 2'-tetrahydropyranyl ether of 2α-methyl-5α-dihydrotestosterone achieved 88%, 82%, and 395% of the activity of the reference standard methyltestosterone on ventral prostate, seminal vesicles, and levator ani endpoints respectively, while the corresponding free 17β-alcohol 'showed only weak activity' [2]. The parent 1-testosterone scaffold itself is intrinsically potent—equimolar to testosterone propionate in the Hershberger assay [3]—making the oral delivery barrier the key performance-limiting factor that the THP ether addresses.
| Evidence Dimension | Oral anabolic-androgenic activity (levator ani, ventral prostate, seminal vesicles in castrated rat model) |
|---|---|
| Target Compound Data | No direct quantitative oral bioavailability or oral potency data available for 1-testosterone THP ether in peer-reviewed literature. Patent claim: 'good oral activity' [1]. |
| Comparator Or Baseline | Free 1-testosterone (17β-alcohol): Patent states 'oral activity is too low' [1]. Class-level comparator: Free 17β-alcohol of 2α-methyl-5α-DHT showed 'only weak activity' orally [2]. |
| Quantified Difference | Class-level: 2α-methyl-5α-DHT THP ether achieved 88% (ventral prostate), 82% (seminal vesicles), and 395% (levator ani) of methyltestosterone reference activity vs. 'only weak activity' for free alcohol [2]. Exact fold-enhancement not calculable from available data for the 1-testosterone pair specifically. |
| Conditions | Cross et al. (1964): oral administration to castrated male rats, endpoints ventral prostate, seminal vesicles, and levator ani muscle weights. Patent CN1370781A: qualitative claim, no specific assay disclosed. |
Why This Matters
For procurement decisions targeting oral formulation development, the THP ether represents the only non-17α-alkylated oral delivery strategy for 1-testosterone with published class-level quantitative evidence of enhanced oral activity.
- [1] Pan C, Tang J, Jiang S, Yang F, Chen J, Zou G. 1-Testosterone tetrahydropyranyl ether and preparation method thereof. Chinese Patent CN1370781A. Filed 2001-12-19, published 2002-09-25. View Source
- [2] Cross AD, Harrison IT, Crabbé P, Kincl FA, Dorfman RI. Steroids CCLXVII: Potent orally-active anabolic steroids. Steroids. 1964 Aug;4(2):229-235. doi:10.1016/0039-128X(64)90015-7. View Source
- [3] Friedel A, Geyer H, Kamber M, Laudenbach-Leschowsky U, Schanzer W, Thevis M, Vollmer G, Zierau O, Diel P. 17beta-hydroxy-5alpha-androst-1-en-3-one (1-testosterone) is a potent androgen with anabolic properties. Toxicol Lett. 2006 Aug 20;165(2):149-55. doi:10.1016/j.toxlet.2006.03.001. View Source
